molecular formula C20H28N6O2 B123763 Fencamine CAS No. 28947-50-4

Fencamine

Cat. No.: B123763
CAS No.: 28947-50-4
M. Wt: 384.5 g/mol
InChI Key: PDTADBTVZXKSJM-UHFFFAOYSA-N
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Description

Fencamine, also known by its chemical name 1,3,7-trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione, is a psychostimulant drug belonging to the amphetamine class. It is closely related to fenethylline and is known for its stimulating effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fencamine involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of theophylline with 2-(methyl(1-phenylpropan-2-yl)amino)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fencamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fencamine has several applications in scientific research:

Mechanism of Action

Fencamine exerts its effects primarily by acting as an indirect dopamine agonist. It releases dopamine by a mechanism similar to amphetamines but is less potent. The compound inhibits the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft. This leads to enhanced stimulation of dopamine receptors and increased neuronal activity. Unlike amphetamines, this compound does not inhibit monoamine oxidase enzymes, making it somewhat safer .

Comparison with Similar Compounds

    Fenethylline: A psychostimulant with similar chemical structure and effects.

    Amphetamine: A well-known stimulant with higher potency.

    Methamphetamine: A potent stimulant with a higher potential for abuse.

    Ephedrine: A stimulant used in medicine for its bronchodilator effects.

Uniqueness of Fencamine: this compound is unique due to its balanced profile of stimulating effects and safety. It is less potent than amphetamines, reducing the risk of severe side effects and dependence. Its ability to increase dopamine levels without inhibiting monoamine oxidase enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTADBTVZXKSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276158, DTXSID20872049
Record name Fencamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-Trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28947-50-4
Record name Fencamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28947-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fencamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028947504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fencamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENCAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AO7AC8C6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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